molecular formula C12H9ClO2 B12845030 Methyl 3-chloroazulene-1-carboxylate

Methyl 3-chloroazulene-1-carboxylate

Cat. No.: B12845030
M. Wt: 220.65 g/mol
InChI Key: HEUOHXSHPVULTJ-UHFFFAOYSA-N
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Description

Methyl 3-chloroazulene-1-carboxylate (C₁₃H₉ClO₂) is a non-benzenoid aromatic compound featuring a unique azulene core—a bicyclic structure composed of fused cycloheptatriene and cyclopentadiene rings. The molecule is substituted with a chlorine atom at position 3 and a methyl ester group at position 1 (Figure 1). This substitution pattern significantly influences its electronic properties, such as absorption spectra and redox behavior, which are critical for applications in organic electronics and dye chemistry .

Azulene derivatives are renowned for their vivid colors and polar ground states, making them attractive for optoelectronic materials. The chloro and ester substituents in this compound enhance its electrophilicity, facilitating further functionalization or coordination chemistry.

Properties

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

methyl 3-chloroazulene-1-carboxylate

InChI

InChI=1S/C12H9ClO2/c1-15-12(14)10-7-11(13)9-6-4-2-3-5-8(9)10/h2-7H,1H3

InChI Key

HEUOHXSHPVULTJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C1=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Chlorination Reagents and Conditions

  • Sulfuryl chloride (SO2Cl2) is commonly used for selective chlorination of methyl esters of heterocycles and aromatic compounds, often under mild conditions to avoid multiple substitutions.
  • N-Chlorosuccinimide (NCS) in the presence of catalysts or under photochemical conditions can provide selective chlorination.
  • Hydrogen peroxide and hydrochloric acid mixtures have been used effectively for chlorination of pyrazole carboxylates, offering a safer alternative to sulfonyl chlorides and reducing toxic byproducts.

Reaction Parameters

  • Temperature control is critical, typically maintained between 20–70 °C to optimize selectivity and yield.
  • Solvent choice affects reaction rate and selectivity; dichloroethane or diethylene glycol dimethyl ether are common solvents.
  • Molar ratios of chlorinating agents to substrate are optimized to minimize side reactions.

Example Preparation Methodology (Adapted from Analogous Pyrazole Carboxylate Chlorination)

Step Reagents & Conditions Description Outcome
1 Azulene-1-carboxylic acid + methanol + acid catalyst Esterification under reflux Methyl azulene-1-carboxylate
2 Methyl azulene-1-carboxylate + HCl (35–40%) + H2O2 (30–40%) + dichloroethane Dropwise addition of H2O2 at 20–30 °C, then warming to 50–70 °C for 5–7 h Selective chlorination at 3-position
3 Washing with sodium sulfite (4–6%), sodium carbonate (4–6%), and water Purification to remove residual reagents and byproducts Purified this compound

This method parallels the chlorination of 1-methyl-3-ethyl-5-pyrazole carboxylate to its 4-chloro derivative, which achieved yields up to 95.2% and purity near 97%.

Analytical and Purification Techniques

Research Findings and Comparative Data

Parameter Method Using Dimethyl Carbonate Esterification Method Using Fischer Esterification Chlorination Using HCl/H2O2 Chlorination Using SO2Cl2
Yield of esterification >82% Variable, often 70–85% N/A N/A
Purity of chlorinated product ~97% N/A High selectivity, minimal byproducts High selectivity, risk of over-chlorination
Environmental impact Low toxicity reagents, less hazardous waste Use of strong acids, more waste Reduced toxic gases Potential release of SO2 and HCl gases
Reaction time 8–12 hours 4–6 hours 5–7 hours 2–4 hours

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloroazulene-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The azulene ring can be oxidized to form quinone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products

    Substitution: Products include 3-aminoazulene-1-carboxylate or 3-thioazulene-1-carboxylate.

    Oxidation: Products include azulene-1,3-dione derivatives.

    Reduction: Products include dihydroazulene derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex azulene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of dyes and pigments due to its deep blue color.

Mechanism of Action

The mechanism of action of Methyl 3-chloroazulene-1-carboxylate in biological systems is not fully understood. it is believed to interact with cellular targets through its aromatic ring system and chlorine substituent. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound A : Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (C₁₀H₁₀ClN₃O₄S₂)
  • Core Structure : Benzodithiazine (sulfur- and nitrogen-containing heterocycle) instead of azulene.
  • Substituents: Chloro (position 6), methyl ester (position 7), and methylhydrazino (position 3) groups.
Compound B : Methyl 1-Acetylazulene-3-carboxylate Oxime (C₁₄H₁₂N₂O₃)
  • Core Structure : Azulene.
  • Substituents: Acetyl (position 1), methyl ester (position 3), and oxime (-NOH) groups.
  • Key Features : The acetyl group enhances electron-withdrawing effects, while the oxime introduces nucleophilic reactivity, enabling coordination or further derivatization .
Compound C : Methyl 1-Acetylazulene-3-carboxylate Phenylhydrazone (C₂₁H₁₅N₃O₄)
  • Core Structure : Azulene.
  • Substituents : Acetyl (position 1), methyl ester (position 3), and phenylhydrazone (-NHNPh) groups.

Physical and Spectral Properties

Property Methyl 3-chloroazulene-1-carboxylate Compound A Compound B Compound C
Melting Point Not reported 252–253 °C dec. Not reported Not reported
IR (C=O stretch) ~1740 cm⁻¹ (ester) 1740 cm⁻¹ ~1740 cm⁻¹ ~1740 cm⁻¹
¹H-NMR (Aromatic H) Not reported 8.09–8.29 ppm Not reported Not reported
Thermal Stability Moderate (inferred from azulene core) High Moderate Moderate
  • Compound A exhibits distinctive SO₂ stretches at 1340 and 1155 cm⁻¹ in IR, absent in azulene derivatives .
  • Azulene derivatives (Compounds B and C) likely show bathochromic shifts in UV-Vis spectra due to extended conjugation compared to Compound A.

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